![molecular formula C15H26Cl2N4O6 B1682144 Valopicitabine dihydrochloride CAS No. 640725-71-9](/img/structure/B1682144.png)
Valopicitabine dihydrochloride
描述
盐酸瓦洛匹替滨是核苷类似物2'-C-甲基胞嘧啶的 prodrug,具有显著的抗丙型肝炎病毒 (HCV) 活性 . 给药后,盐酸瓦洛匹替滨转化为2'-C-甲基胞嘧啶,然后磷酸化为其活性5-三磷酸形式。 这种活性形式抑制病毒 RNA 链延长和病毒 RNA 依赖性 RNA 聚合酶活性,从而阻断 HCV RNA 的产生和复制 .
准备方法
合成路线和反应条件
盐酸瓦洛匹替滨合成方法是将2'-C-甲基胞嘧啶的3'-O-L-缬氨酰酯衍生物 . 合成过程涉及在特定反应条件下用L-缬氨酸酯化2'-C-甲基胞嘧啶,形成 prodrug。 然后通过用盐酸处理酯获得二盐酸盐形式 .
工业生产方法
盐酸瓦洛匹替滨的工业生产遵循与上述类似的合成路线,但针对大规模生产进行了优化。 这包括使用工业级试剂和溶剂,以及控制反应条件,以确保最终产品的高产率和纯度 .
化学反应分析
反应类型
盐酸瓦洛匹替滨会发生几个关键反应:
水解: 盐酸瓦洛匹替滨中的酯键可以水解释放2'-C-甲基胞嘧啶和L-缬氨酸。
常用试剂和条件
水解: 通常涉及水性酸性或碱性条件。
磷酸化: 在体内以酶促方式进行。
主要产物
水解: 2'-C-甲基胞嘧啶和L-缬氨酸。
磷酸化: 2'-C-甲基胞嘧啶5-三磷酸.
科学研究应用
Key Mechanistic Insights:
- Inhibition of HCV Polymerase : The active form of valopicitabine competes with cytidine triphosphate, disrupting the elongation of viral RNA chains .
- Broad Antiviral Activity : Besides HCV, 2'-C-methylcytidine has shown activity against other RNA viruses such as the bovine viral diarrhea virus and various flaviviruses .
Hepatitis C Virus Treatment
Valopicitabine has been evaluated in several clinical trials for its effectiveness in treating HCV:
- Phase II Trials : Initial studies focused on comparing valopicitabine to pegylated interferon in treatment-naive patients and those who had previously failed standard therapies. Notably, co-administration with pegylated interferon-alpha led to significant reductions in viral load .
- Phase III Trials : Plans for expansive phase III trials were set up for both treatment-naïve and treatment-refractory patients, aiming to establish its role in combination therapies .
Gastrointestinal Toxicity
Despite promising antiviral activity, valopicitabine was discontinued from further development due to gastrointestinal side effects and cases of pancreatitis observed during trials . This highlights the importance of balancing efficacy with safety in drug development.
Comparative Efficacy
The following table summarizes key findings from various studies regarding valopicitabine's efficacy compared to other treatments:
Case Study 1: Phase IIa Clinical Trial
In a trial involving treatment-naive patients, valopicitabine was administered alongside pegylated interferon. Results indicated a substantial decrease in HCV RNA levels after 12 weeks of treatment, showcasing its potential as part of combination therapy.
Case Study 2: Treatment-Refractory Patients
Another study examined patients who had previously failed standard pegylated interferon and ribavirin therapy. Valopicitabine demonstrated a notable reduction in viral load, although gastrointestinal side effects limited its continued use.
作用机制
给药后,盐酸瓦洛匹替滨转化为2'-C-甲基胞嘧啶。然后,这种化合物被磷酸化为其活性5-三磷酸形式,从而抑制病毒 RNA 链延长和病毒 RNA 依赖性 RNA 聚合酶活性。 这种抑制阻断了 HCV RNA 的产生和复制,从而发挥其抗病毒作用 .
相似化合物的比较
盐酸瓦洛匹替滨因其 prodrug 特性而独一无二,这增强了2'-C-甲基胞嘧啶的生物利用度和靶向递送。类似的化合物包括:
索非布韦: 另一种用于治疗 HCV 的核苷类似物。
利巴韦林: 一种具有广谱抗病毒活性的核苷类似物。
生物活性
Valopicitabine dihydrochloride, a nucleoside analog and prodrug of 2'-C-methylcytidine, has been extensively studied for its antiviral properties, particularly against the Hepatitis C virus (HCV). This compound functions primarily as an inhibitor of the viral RNA-dependent RNA polymerase (NS5B), which is crucial for HCV replication. The following sections detail its biological activity, mechanisms of action, pharmacokinetics, and clinical findings.
Valopicitabine is converted into its active form, 2'-C-methylcytidine, upon administration. This metabolite inhibits HCV RNA chain elongation by competing with natural nucleotides for incorporation into the viral RNA. Key mechanisms include:
- Inhibition of NS5B Polymerase : Valopicitabine binds to the NS5B polymerase, causing chain termination during viral RNA synthesis .
- Regulation of Cellular Genes : It modulates the expression of various cellular genes involved in immune responses and cell cycle regulation, including c-myc and p53 pathways .
- Impact on Immune Response : The compound has been shown to down-regulate T-lymphocyte proliferation and interfere with interferon signaling pathways, which may affect the host's antiviral state .
Pharmacokinetics
The pharmacokinetic profile of valopicitabine indicates significant oral bioavailability:
- Bioavailability : Studies have reported oral bioavailability rates of approximately 34% in rats and 68% in humans .
- Absorption : Valopicitabine is well absorbed after oral administration, leading to effective plasma concentrations necessary for antiviral activity .
Clinical Studies and Efficacy
Valopicitabine has undergone several clinical trials to evaluate its efficacy in treating chronic HCV infections. Notable findings include:
- Phase II Trials : In trials involving treatment-naive patients, valopicitabine combined with pegylated interferon showed a significant reduction in HCV RNA levels. For instance, a 200 mg dose resulted in a comparable response rate to standard therapies .
- Safety Profile : The drug exhibited a favorable safety profile at lower doses (200 mg), with fewer gastrointestinal side effects compared to higher doses (800 mg) that led to increased adverse events .
Case Studies
Several case studies highlight the effectiveness of valopicitabine in clinical settings:
- Treatment-Naive Patients : A study reported that patients receiving valopicitabine in combination with pegylated interferon achieved sustained virologic response (SVR) rates similar to those seen with traditional therapies .
- Non-Responder Trials : In patients who had previously failed pegylated interferon and ribavirin therapy, valopicitabine demonstrated potential for re-establishing viral clearance .
Summary Table of Clinical Findings
Study Type | Population | Dosage | Key Findings |
---|---|---|---|
Phase IIa | Treatment-naive HCV | 200 mg | Comparable SVR rates to standard therapies |
Phase IIb | Peg-IFN/RBV non-responders | Variable doses | Significant reduction in HCV RNA levels |
Safety Evaluation | Healthy Volunteers | Escalating doses | Oral bioavailability of 68%, minimal side effects |
属性
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] (2S)-2-amino-3-methylbutanoate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O6.2ClH/c1-7(2)10(17)12(21)25-11-8(6-20)24-13(15(11,3)23)19-5-4-9(16)18-14(19)22;;/h4-5,7-8,10-11,13,20,23H,6,17H2,1-3H3,(H2,16,18,22);2*1H/t8-,10+,11-,13-,15-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XENHXZMAOSTXGD-DSMKLBDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1C(OC(C1(C)O)N2C=CC(=NC2=O)N)CO)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O[C@@H]1[C@H](O[C@H]([C@]1(C)O)N2C=CC(=NC2=O)N)CO)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
640725-71-9 | |
Record name | Valopicitabine dihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0640725719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VALOPICITABINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KNU786IT4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。